5'-Adenylyl Sulfate Sodium Salt
Description
Historical Elucidation of APS as a Key Biochemical Intermediate
The recognition of Adenosine (B11128) 5'-phosphosulfate (APS) as a crucial player in sulfur metabolism was a gradual process, built upon the foundational work of numerous scientists. Early investigations into how organisms assimilate inorganic sulfate (B86663) into essential organic molecules, such as the amino acids cysteine and methionine, hinted at the existence of an "active sulfate" intermediate. wikipedia.orgfrontiersin.org It was understood that sulfate, being a relatively stable and unreactive molecule, required activation to participate in biochemical reactions. bioone.orgwikipedia.org
The pivotal breakthrough came with the identification of the enzymatic reaction that forms APS. Researchers discovered that the enzyme ATP sulfurylase (also known as ATP:sulfate adenylyltransferase) catalyzes the reaction between ATP (adenosine triphosphate) and inorganic sulfate to produce APS and pyrophosphate (PPi). bioone.orgwikipedia.org This reaction represents the first and committed step in the assimilation of sulfate. bioone.orgnih.gov The discovery of this enzymatic process solidified the role of APS as the initial activated form of sulfate.
Further research elucidated the subsequent metabolic fate of APS, revealing it to be a critical branch point in sulfur metabolism. nih.govnih.gov In many organisms, including bacteria, fungi, and plants, APS can be further phosphorylated by the enzyme APS kinase to form 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.govwikipedia.org PAPS was identified as the universal sulfate donor for a wide array of sulfation reactions, which are crucial for the synthesis and function of numerous biological molecules. nih.govwikipedia.org
Concurrently, another pathway for APS metabolism was uncovered: its reduction. The enzyme APS reductase was found to catalyze the reduction of APS to sulfite (B76179) (SO₃²⁻). wikipedia.orgnih.gov This step is a cornerstone of both assimilatory and dissimilatory sulfate reduction pathways. wikipedia.orgwikipedia.org The elucidation of these distinct enzymatic pathways for APS synthesis and utilization firmly established its position as a key biochemical intermediate, connecting the uptake of inorganic sulfate to its incorporation into the vast landscape of sulfur-containing biomolecules. The accidental trapping of reaction intermediates in enzyme crystal structures has been a valuable tool in understanding the detailed mechanisms of enzymes like those involved in APS metabolism. nih.gov
Pervasive Roles of APS in Cellular Metabolism and Global Sulfur Biogeochemical Cycles
The significance of Adenosine 5'-phosphosulfate extends from the molecular level within cells to the grand scale of global biogeochemical cycles. Its central position in sulfur metabolism underscores its pervasive influence on life.
In cellular metabolism, APS is integral to two major pathways: assimilatory and dissimilatory sulfate reduction.
Assimilatory Sulfate Reduction: This pathway is essential for organisms like plants, fungi, and many bacteria to synthesize their own sulfur-containing organic compounds. wikipedia.orgnih.gov Following its formation from ATP and sulfate, APS is typically reduced to sulfite by APS reductase. wikipedia.orgnih.gov The sulfite is then further reduced to sulfide (B99878), which is subsequently incorporated into the amino acid cysteine. nih.govnih.gov Cysteine serves as the precursor for the synthesis of methionine, glutathione (B108866), and a multitude of other vital sulfur-containing molecules, including vitamins and cofactors. frontiersin.orgnih.gov In plants, the regulation of APS reductase is a key control point for the entire sulfate assimilation pathway. nih.govnih.gov
In an alternative branch of the assimilatory pathway, APS is phosphorylated to PAPS by APS kinase. nih.govnih.gov PAPS acts as the universal sulfonyl group donor for sulfotransferase enzymes, which are responsible for the sulfation of a diverse array of molecules, including proteins, carbohydrates, lipids, and steroids. nih.govwikipedia.org These sulfation reactions are critical for a wide range of biological processes, such as detoxification, cell signaling, and maintaining the structural integrity of connective tissues. nih.gov
Dissimilatory Sulfate Reduction: In contrast to assimilation, where sulfur is incorporated into cellular components, dissimilatory sulfate reduction is a form of anaerobic respiration used by sulfate-reducing bacteria and archaea. wikipedia.orgwikipedia.org In these organisms, sulfate acts as the terminal electron acceptor for energy generation, analogous to the role of oxygen in aerobic respiration. wikipedia.orgwikipedia.org The process begins with the activation of sulfate to APS. wikipedia.orgwikipedia.org The APS is then reduced to sulfite and subsequently to hydrogen sulfide (H₂S), which is excreted as a waste product. wikipedia.org This metabolic strategy is prevalent in anaerobic environments such as marine sediments, waterlogged soils, and wastewater treatment systems. wikipedia.org
Global Sulfur Biogeochemical Cycle: The metabolic activities involving APS are fundamental drivers of the global sulfur cycle. Dissimilatory sulfate reduction by microorganisms is a major process in the anaerobic mineralization of organic matter and contributes significantly to the production of hydrogen sulfide in natural environments. wikipedia.org This H₂S can then be utilized by sulfur-oxidizing bacteria, which convert it back to sulfate, thus completing the cycle. wikipedia.org The activities of sulfate-reducing bacteria, which rely on the APS pathway, have a profound impact on the geochemistry of their habitats. wikipedia.org
The table below summarizes the key enzymes involved in the metabolic pathways of Adenosine 5'-phosphosulfate.
| Enzyme | EC Number | Reaction Catalyzed | Metabolic Pathway | Organism Type |
| ATP Sulfurylase | 2.7.7.4 | ATP + SO₄²⁻ ⇌ APS + PPi | Assimilatory & Dissimilatory Sulfate Reduction | Widespread |
| APS Kinase | 2.7.1.25 | APS + ATP → PAPS + ADP | Assimilatory Sulfate Reduction (Sulfation) | Widespread |
| APS Reductase | 1.8.99.2 | APS + 2e⁻ → AMP + SO₃²⁻ | Assimilatory & Dissimilatory Sulfate Reduction | Plants, Fungi, Bacteria, Archaea |
| Sulfite Reductase | 1.8.7.1 | SO₃²⁻ + 6e⁻ → S²⁻ | Assimilatory & Dissimilatory Sulfate Reduction | Widespread |
| Sulfotransferases | 2.8.2.- | PAPS + Acceptor → Sulfate-Acceptor + PAP | Sulfation Pathways | Widespread |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H13N5NaO10PS |
|---|---|
Molecular Weight |
449.27 g/mol |
IUPAC Name |
sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] sulfate |
InChI |
InChI=1S/C10H14N5O10PS.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-26(18,19)25-27(20,21)22;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H2,11,12,13)(H,20,21,22);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 |
InChI Key |
JYPWXEPVDQGNMS-MCDZGGTQSA-M |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OS(=O)(=O)[O-])O)O)N.[Na+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OS(=O)(=O)[O-])O)O)N.[Na+] |
Origin of Product |
United States |
Enzymatic Systems Governing Aps Biosynthesis and Metabolic Interconversions
ATP Sulfurylase (Sulfate Adenylyltransferase) Mechanisms and Regulation
ATP sulfurylase (ATPS), also known as sulfate (B86663) adenylyltransferase, catalyzes the first committed step in the assimilation of inorganic sulfate. nih.gov This enzyme facilitates the reaction between ATP and sulfate to produce APS and pyrophosphate (PPi). embopress.orgexcedr.com This reaction is energetically unfavorable, and thus, the forward progress is often driven by the subsequent, rapid metabolism of the products. nih.gov The enzyme belongs to the nucleotidyl transferase superfamily and plays a pivotal role in both sulfur assimilation and dissimilation pathways across a wide range of organisms. creative-enzymes.comwikipedia.org
The catalytic mechanism of ATP sulfurylase has been elucidated through a combination of kinetic studies and high-resolution crystal structures. The reaction is proposed to follow an ordered sequential mechanism where MgATP binds to the enzyme first, followed by sulfate. nih.gov The enzyme then facilitates a nucleophilic attack of the sulfate on the α-phosphate of ATP. nih.gov
Structural analyses of ATP sulfurylase from various organisms, including yeast (Saccharomyces cerevisiae) and soybean (Glycine max), have revealed a highly conserved three-dimensional architecture. embopress.orgnih.gov The enzyme typically exists as a homooligomer, with the yeast enzyme forming a homohexamer arranged in two stacked rings, while the plant enzyme is a homodimer. embopress.orgnih.govwikipedia.org The monomeric unit is generally composed of three distinct domains. embopress.org The active site is located within a cleft, and upon substrate binding, the enzyme undergoes significant conformational changes. embopress.org Key amino acid residues, such as Arg-248, Asn-249, His-255, and Arg-349 in soybean ATP sulfurylase, are crucial for stabilizing the transition state of the reaction. nih.gov The enzyme is thought to overcome the energetic barrier of APS synthesis by distorting the conformation of the nucleotide substrate. nih.gov
| Structural Features of ATP Sulfurylase | |
| Organism | Quaternary Structure |
| Saccharomyces cerevisiae (Yeast) | Homohaxamer embopress.orgwikipedia.org |
| Glycine max (Soybean) | Homodimer nih.gov |
| Penicillium chrysogenum (Fungus) | Not specified in provided context |
| Thermus thermophilus (Bacterium) | Not specified in provided context |
The activity of ATP sulfurylase is tightly regulated to meet the cell's demand for sulfur-containing compounds. Allosteric regulation is a key mechanism, with the enzyme existing in at least two conformational states: a high-affinity R state and a low-affinity T state. creative-enzymes.com The binding of allosteric inhibitors preferentially stabilizes the T state. creative-enzymes.com In some bacteria, such as Escherichia coli, ATP sulfurylase is a heterodimer where a GTPase subunit (CysN) allosterically activates the catalytic subunit (CysD). embopress.org The hydrolysis of GTP is chemically linked to the synthesis of APS, providing an additional layer of control. nih.gov
In photosynthetic organisms, evidence suggests that ATP sulfurylase may be subject to redox regulation. nih.gov This is particularly relevant as sulfur-containing compounds like cysteine and glutathione (B108866) are integral to managing cellular redox balance. nih.gov While direct redox control of plant ATP sulfurylase is still under investigation, studies on the enzyme from algae and cyanobacteria point towards such a regulatory mechanism. frontiersin.org Furthermore, in Brassica napus roots, ATP sulfurylase activity is reported to be inhibited by glutathione (GSH). frontiersin.org
Different organisms and even different tissues within the same organism can express multiple isoforms of ATP sulfurylase, each with distinct kinetic properties. frontiersin.org For instance, in Arabidopsis thaliana, four genes encode for plastid-located ATP sulfurylases. frontiersin.org The kinetic parameters of these isoforms can be tailored to their specific physiological roles.
Kinetic analyses have shown that the enzyme's affinity for its substrates, ATP and sulfate, can vary significantly. In some organisms, particularly those involved in dissimilatory sulfate reduction, the kinetic properties of ATP sulfurylase appear to be optimized for the reverse reaction, favoring the production of ATP and sulfate from APS and pyrophosphate. nih.gov This is consistent with a role in energy generation rather than assimilation. The study of different isoforms, such as those in yeast, has provided insights into how variations in their structure can affect substrate affinity and turnover rates, although detailed comparative kinetic data for ATP sulfurylase isoforms is an area of ongoing research. nih.govethz.ch
Adenosine (B11128) 5'-Phosphosulfate Kinase (APS Kinase) and 3'-Phosphoadenosine 5'-Phosphosulfate (PAPS) Synthesis
Following its synthesis by ATP sulfurylase, APS can be further phosphorylated by adenosine 5'-phosphosulfate kinase (APS kinase) to form 3'-phosphoadenosine 5'-phosphosulfate (PAPS). wikipedia.org PAPS is the universal sulfate donor for a vast array of sulfotransferase reactions, making APS kinase a critical enzyme in the biosynthesis of sulfated molecules. wikipedia.orgnih.gov In mammals, APS kinase exists as a domain of a bifunctional enzyme called PAPS synthetase, which also contains an ATP sulfurylase domain. nih.gov
APS kinase catalyzes the transfer of the γ-phosphate from ATP to the 3'-hydroxyl group of APS. pnas.org Kinetic studies of the enzyme from various sources, including Penicillium chrysogenum and Arabidopsis thaliana, suggest an ordered reaction mechanism where MgATP binds first, followed by APS. pnas.orgacs.orgnih.gov After the phosphoryl transfer, PAPS is released, followed by ADP. nih.gov
The three-dimensional structures of APS kinase from several species have been determined, revealing a classic kinase fold characterized by a central β-sheet flanked by α-helices. acs.org The structure contains a conserved P-loop motif (Walker A motif), which is involved in binding the phosphate (B84403) groups of ATP. acs.orgwikipedia.org Structural studies of the Arabidopsis thaliana APS kinase in complex with its substrates have provided a detailed view of the active site. nih.gov In this structure, a key aspartate residue (Asp138) is positioned to act as a general base, abstracting a proton from the 3'-hydroxyl of APS to facilitate its nucleophilic attack on the γ-phosphate of ATP. pnas.org
| Key Structural Features of APS Kinase | |
| Conserved Motif | Function |
| P-loop (Walker A motif) | ATP binding acs.orgwikipedia.org |
| Catalytic Aspartate (e.g., Asp138 in A. thaliana) | Acts as a general base in catalysis pnas.org |
A hallmark of APS kinase regulation is its pronounced uncompetitive substrate inhibition by APS. nih.govnih.gov This means that at high concentrations, APS binds to the enzyme-ADP complex after PAPS has been released, forming a dead-end complex that prevents further catalytic cycles. nih.gov This inhibitory mechanism is thought to be a crucial way to modulate the flow of sulfur through the pathway. nih.gov Structural studies have indicated that specific regions of the enzyme, such as an N-terminal loop in the human enzyme, are responsible for this substrate inhibition. nih.gov
In plants, APS kinase is also subject to redox regulation. nih.gov The Arabidopsis thaliana enzyme contains an intersubunit disulfide bond between two cysteine residues (Cys86 and Cys119). nih.govnih.gov The formation of this disulfide bond, which occurs under oxidizing conditions, leads to a significant decrease in enzyme activity. nih.gov Conversely, under reducing conditions, the disulfide bond is broken, resulting in a much more active enzyme. nih.gov This redox switch is proposed to be a unique regulatory feature of plant APS kinases that allows for the partitioning of APS between primary and secondary sulfur metabolism in response to cellular redox status and oxidative stress. nih.govnih.gov
| Regulatory Mechanism | Effect on APS Kinase Activity |
| Substrate Inhibition by APS | Inhibition nih.govnih.gov |
| Redox Regulation (Oxidized state in plants) | Decreased activity nih.gov |
| Redox Regulation (Reduced state in plants) | Increased activity nih.gov |
Functional Linkages and Substrate Channeling in Bifunctional PAPS Synthases
In many organisms, particularly metazoans, the synthesis of 3'-phosphoadenosine 5'-phosphosulfate (PAPS), the universal sulfuryl donor, is accomplished by a bifunctional enzyme known as PAPS synthase (PAPSS). nih.govuniprot.org This enzyme integrates two distinct catalytic activities into a single polypeptide chain: an ATP sulfurylase (ATPS) domain and an APS kinase (APSK) domain. nih.govnih.gov The process begins with the C-terminal ATPS domain, which catalyzes the reaction of ATP and inorganic sulfate to form APS and pyrophosphate. nih.govnih.gov Subsequently, the N-terminal APSK domain catalyzes the phosphorylation of the 3'-hydroxyl group of the newly synthesized APS, using another molecule of ATP to produce PAPS and ADP. nih.govuniprot.org
The two domains are connected by a flexible linker region. nih.govnih.gov While the covalent linkage is thought to improve the efficiency of channeling, studies on similar bifunctional enzymes suggest that preferential partnership between the domains can occur even without a direct covalent bond. nih.gov The structure of human PAPSS1 reveals that the fused ATPS-APSK entity is structurally and kinetically distinct from the individual domains, underscoring the importance of the bifunctional arrangement for its physiological function. nih.gov The full-length enzyme can exhibit complex kinetic responses, such as a bimodal response to ATP, which is lost when the domains are separated. nih.gov
Adenosine 5'-Phosphosulfate Reductase (APS Reductase) in Reductive Sulfur Pathways
Adenosine 5'-phosphosulfate reductase (APR) is a pivotal enzyme in the reductive assimilation of sulfate, a pathway crucial for producing cysteine and other essential sulfur-containing compounds. wikipedia.orgnih.gov This enzyme catalyzes the two-electron reduction of APS to sulfite (B76179) and adenosine monophosphate (AMP). researchgate.net This reaction is a critical control point, directing the flow of activated sulfate toward the synthesis of reduced sulfur compounds. nih.gov APS reductase activity is found in both assimilatory pathways, which convert sulfate into cysteine, and dissimilatory pathways, which use sulfate as an electron acceptor for energy production, transforming it into sulfide (B99878). wikipedia.org In plants, this enzymatic step is considered rate-limiting for the production of hydrogen sulfide from sulfite. wikipedia.org
Enzymatic Mechanisms and Cofactor Requirements of APS Reductase
The catalytic mechanism of APS reductase is a reversible reaction that transforms APS into sulfite and AMP. wikipedia.org The enzyme is a non-heme, iron-sulfur containing flavoprotein, typically functioning as a heterodimer. researchgate.net The larger subunit contains a flavin adenine (B156593) dinucleotide (FAD) cofactor at its catalytic site, while the smaller subunit often contains iron-sulfur clusters, such as [4Fe-4S] centers, which are involved in electron transfer. researchgate.netresearchgate.net
The reaction mechanism involves a nucleophilic attack from the N5 atom of the FAD cofactor on the sulfur atom of APS. This forms a transient FAD-APS intermediate, which then breaks down to release AMP and form a FAD-sulfite adduct. researchgate.net The final step is the reductive cleavage of this adduct to release sulfite.
| Component | Function | Reference |
|---|---|---|
| Flavin Adenine Dinucleotide (FAD) | Prosthetic group at the catalytic site; directly participates in the reaction by forming an intermediate with APS. | researchgate.netresearchgate.net |
| Iron-Sulfur Clusters (e.g., [4Fe-4S]) | Participate in the electron transfer chain required for the reduction. | researchgate.net |
| Glutathione (GSH) | Acts as the physiological electron donor in plants. | wikipedia.org |
| Thioredoxin | Serves as an electron donor in some organisms, providing reducing equivalents from its cysteine residues. | wikipedia.org |
Regulation of APS Reductase Activity and Gene Expression by Environmental Stimuli and Intracellular Redox State
The activity and expression of APS reductase are tightly regulated to meet the cell's demand for reduced sulfur, responding to a variety of environmental and internal signals. This regulation occurs at both the transcriptional and post-translational levels. nih.gov
Gene expression of APS reductase is often demand-driven. For instance, under conditions of sulfur starvation or depletion of glutathione, the expression of APR genes increases to boost the production of reduced sulfur compounds. nih.gov Conversely, an excess of reduced sulfur tends to decrease its expression. nih.gov Environmental stressors, such as salt stress (NaCl), have also been shown to regulate APS reductase, although the signaling pathways are complex and can involve an uncoupling of mRNA accumulation and enzyme activity. nih.gov In Arabidopsis, the activity of APS reductase is highest in young plants and declines as the plant ages. nih.gov
A key feature of APR regulation, particularly in plants, is its response to the intracellular redox state. nih.gov The enzyme can be post-translationally activated by oxidation and inactivated by reduction. nih.gov This redox regulation provides a rapid mechanism to control the flux through the sulfate assimilation pathway. For example, exposure to oxidative stress, such as from ozone or paraquat, leads to a rapid increase in APS reductase activity. nih.gov This activation correlates with the oxidation of the cellular glutathione pool and is believed to be mediated by the formation of a disulfide bond within the enzyme. nih.gov This allows the cell to quickly ramp up the synthesis of cysteine and glutathione, essential antioxidants needed to combat oxidative stress. nih.gov This redox control has a midpoint potential of -330 mV (at pH 8.5) and involves a two-electron reaction. nih.gov
| Regulatory Factor | Effect on APS Reductase | Level of Regulation | Reference |
|---|---|---|---|
| Sulfur Starvation | Increases activity/expression | Transcriptional | nih.gov |
| High Reduced Sulfur | Decreases activity/expression | Transcriptional | nih.gov |
| Salt Stress (NaCl) | Complex regulation, often increases mRNA but activity response varies | Transcriptional & Post-translational | nih.gov |
| Oxidative Stress (Ozone, Paraquat) | Increases activity via oxidation | Post-translational | nih.gov |
| Cellular Redox State (e.g., Oxidized Glutathione) | Activates the enzyme | Post-translational | nih.gov |
| Plant Development/Age | Activity declines with age | Transcriptional/Developmental | nih.gov |
Structural Basis for Electron Transfer and Catalysis in APS Reductases
The three-dimensional structure of APS reductase provides critical insights into its catalytic mechanism and the process of electron transfer. The enzyme is typically a heterodimer composed of an alpha and a beta subunit. wikipedia.org The larger alpha subunit houses the FAD cofactor within its active site, while the smaller beta subunit contains the iron-sulfur clusters essential for electron transport. researchgate.net
The structure is organized to facilitate the flow of electrons from an external donor to the FAD cofactor and ultimately to the substrate, APS. In dissimilatory APS reductases, electrons may be transferred from membrane-bound complexes, like the QmoABC complex, which couples the quinone pool to sulfate reduction. researchgate.net For catalysis to occur, the enzyme must adopt specific conformations to bring the electron donor, cofactors, and substrate into close proximity. pnas.org
The active site is designed to bind both APS and the FAD cofactor. The catalytic cycle is initiated by the FAD, which, in its reduced state, attacks the sulfuryl group of APS. researchgate.net The iron-sulfur clusters in the adjacent subunit act as an electron relay, accepting electrons from the primary donor and passing them to the FAD. This intramolecular electron transfer is fundamental to regenerating the reduced FAD needed for the catalytic cycle. pnas.org The precise arrangement of these redox-active cofactors within the protein scaffold ensures an efficient and directed flow of electrons, minimizing wasteful side reactions and enabling the enzyme to effectively catalyze the reduction of APS to sulfite. researchgate.netresearchgate.net
Diverse Biochemical Pathways and Functions Involving Aps
APS in Assimilatory Sulfate (B86663) Reduction Across Domains of Life
Assimilatory sulfate reduction is the process by which organisms take up inorganic sulfate and convert it into sulfide (B99878), which is then incorporated into organic molecules, most notably the amino acid cysteine. wikipedia.orgwikipedia.org This pathway is fundamental for the synthesis of proteins and a wide array of other sulfur-containing compounds essential for life.
In plants, algae, and fungi, the assimilation of sulfate is a highly regulated process vital for growth and development. wikipedia.orgnih.gov In plants and algae, sulfate taken up from the environment is activated in the plastids to APS. frontiersin.orgresearchgate.net The primary route for sulfur assimilation in higher plants involves the direct reduction of APS to sulfite (B76179) by the enzyme APS reductase (APR). nih.govpnas.orgfrontiersin.org This reaction is considered a key regulatory point in the pathway. nih.govfrontiersin.org The sulfite produced is then further reduced to sulfide by sulfite reductase, and subsequently incorporated into O-acetylserine to form cysteine. frontiersin.orgfrontiersin.org
Fungi, like plants, activate sulfate to APS. However, their primary assimilatory pathway typically proceeds through an additional phosphorylation step. nih.govnih.gov The enzyme APS kinase phosphorylates APS to form 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.govnih.govnih.gov PAPS is then reduced by a thioredoxin-dependent PAPS reductase to yield sulfite and adenosine (B11128) 3',5'-bisphosphate. normalesup.orgpnas.org The subsequent steps mirror those in plants, with sulfite being reduced to sulfide for cysteine synthesis.
Table 1: Key Enzymes in APS-Mediated Sulfate Assimilation in Plants, Algae, and Fungi
| Enzyme | Abbreviation | Function | Organismal Group | Cellular Location (in Plants) |
|---|---|---|---|---|
| ATP Sulfurylase | ATPS | Catalyzes the formation of APS from ATP and sulfate. nih.gov | Plants, Algae, Fungi | Plastids, Cytosol frontiersin.org |
| APS Reductase | APR | Reduces APS to sulfite using glutathione (B108866) as an electron donor. nih.gov | Plants, Algae | Plastids frontiersin.orgfrontiersin.org |
| APS Kinase | APK | Phosphorylates APS to PAPS. nih.govnih.gov | Fungi, Plants | Plastids frontiersin.org |
| PAPS Reductase | PAPR | Reduces PAPS to sulfite using thioredoxin as an electron donor. pnas.org | Fungi, some Bacteria | - |
| Sulfite Reductase | SiR | Reduces sulfite to sulfide. nih.govfrontiersin.org | Plants, Algae, Fungi | Plastids frontiersin.org |
Microorganisms exhibit diverse strategies for sulfate assimilation. Many bacteria, including Escherichia coli, utilize a pathway similar to fungi, where sulfate is activated to APS and then phosphorylated to PAPS by APS kinase. normalesup.orgnih.govkegg.jp The PAPS is subsequently reduced to sulfite by PAPS reductase. pnas.orgkegg.jp The resulting sulfite is then reduced to sulfide by assimilatory sulfite reductase, which is then incorporated into the carbon skeleton of O-acetylserine to synthesize cysteine, a reaction catalyzed by O-acetylserine (thiol)-lyase. researchgate.netresearchgate.net
However, some bacteria possess an APS reductase, similar to plants, allowing for the direct reduction of APS to sulfite. researchgate.net This highlights the evolutionary divergence of sulfur assimilation strategies even within the microbial world. Cysteine, the first organic product of this pathway, serves as the primary sulfur donor for the synthesis of other essential sulfur-containing molecules like methionine, glutathione, and various coenzymes. nih.govfrontiersin.org
APS as an Intermediate in Dissimilatory Sulfate Reduction and Sulfur Oxidation
In contrast to assimilation, where sulfur is incorporated into cellular components, dissimilatory sulfate reduction uses sulfate as a terminal electron acceptor for energy production in a process analogous to oxygen-based respiration. wikipedia.orgyoutube.com This metabolic strategy is exclusive to certain anaerobic bacteria and archaea. wikipedia.orgkegg.jp
In dissimilatory sulfate reduction, sulfate is activated to APS by ATP sulfurylase at the cost of an ATP molecule. wikipedia.org The key enzyme in this pathway is a distinct dissimilatory APS reductase (Apr), which catalyzes the reduction of APS to sulfite and AMP. wikipedia.org This reaction is a crucial step in the anaerobic respiration of sulfate-reducing bacteria (SRB), allowing them to conserve energy. wikipedia.orgwikipedia.org The sulfite generated is then further reduced to hydrogen sulfide by the dissimilatory sulfite reductase (Dsr). wikipedia.org
Conversely, in some chemolithotrophic sulfur-oxidizing bacteria, the enzymes of the dissimilatory pathway can operate in reverse. kegg.jpnih.gov These organisms can oxidize reduced sulfur compounds, like sulfite, to generate energy. In this context, sulfite can be oxidized to APS by the reverse action of APS reductase, and the APS is then converted to sulfate and ATP by ATP sulfurylase, representing a substrate-level phosphorylation mechanism for energy conservation. kegg.jpnih.gov
Table 2: Comparative Features of Assimilatory and Dissimilatory Sulfate Reduction
| Feature | Assimilatory Sulfate Reduction | Dissimilatory Sulfate Reduction |
|---|---|---|
| Primary Purpose | Incorporation of sulfur into biomass (e.g., amino acids). wikipedia.orgwikipedia.org | Energy conservation (anaerobic respiration). wikipedia.orgyoutube.com |
| Organisms | Widespread (Plants, fungi, algae, many bacteria). kegg.jp | Restricted to specific anaerobic bacteria and archaea (SRB). kegg.jpwikipedia.org |
| Key Intermediate | APS, often converted to PAPS (in fungi, some bacteria). nih.govkegg.jp | APS. wikipedia.org |
| Key Reductive Enzyme | APS reductase or PAPS reductase. pnas.orgfrontiersin.org | Dissimilatory APS reductase (Apr). wikipedia.org |
| End Product | Organic sulfur compounds (e.g., Cysteine). nih.gov | Hydrogen sulfide (H₂S), which is expelled. wikipedia.orgyoutube.com |
| Scale | Small amounts of sulfate reduced to meet nutritional needs. nih.gov | Large amounts of sulfate reduced. youtube.com |
The metabolic pathways involving APS are fundamental to the global sulfur cycle. Dissimilatory sulfate reduction by SRB is a major process in anaerobic environments like marine sediments, wetlands, and wastewater treatment systems, leading to the production of vast quantities of hydrogen sulfide. wikipedia.orgyoutube.com This process plays a critical role in the mineralization of organic matter and influences the geochemistry of sediments and aquatic systems. youtube.com
Furthermore, the activity of APS reductase during microbial sulfate reduction (MSR) results in sulfur isotope fractionation, where the lighter isotopes of sulfur are preferentially metabolized. d-nb.info The analysis of these isotopic signatures in ancient sedimentary rocks provides scientists with some of the earliest evidence for life on Earth and allows them to reconstruct past biogeochemical cycles. d-nb.info The dissimilatory APS reductase gene (aprA) is also used as a functional marker to detect and quantify sulfate-reducing and sulfur-oxidizing microorganisms in various environments. nih.govcdnsciencepub.com
Exploration of Ancillary APS-Dependent Reactions and Metabolites
Beyond its central role in reductive sulfur pathways, the formation of APS is a prerequisite for other significant biochemical reactions. In many organisms, including plants and fungi, APS serves as the substrate for APS kinase to produce PAPS. nih.govnih.gov PAPS is the universal high-energy sulfate donor for sulfation reactions, which are catalyzed by sulfotransferases. researchgate.netnih.gov These reactions are crucial for the synthesis of a wide array of sulfated secondary metabolites, such as:
Glucosinolates in plants, which are important for defense against herbivores and pathogens. nih.govnih.gov
Sulfated flavonoids and steroids in various organisms. researchgate.net
12-hydroxyjasmonate sulfate in plants, a signaling molecule. nih.gov
The pathway leading to these sulfated compounds represents a significant metabolic branch point starting from APS. The regulation of APS kinase activity can, therefore, control the flow of sulfur between primary assimilation (leading to cysteine and glutathione) and the synthesis of these specialized sulfated molecules. nih.govfrontiersin.orgnih.gov
Additionally, intermediates of the sulfate assimilation pathway can act as signaling molecules. In E. coli, it has been shown that both APS and its phosphorylated derivative, PAPS, can function as intracellular signals, regulating gene expression related to sulfur metabolism and other cellular processes like surface adhesion. nih.gov APS has also been identified as a potent product inhibitor of the ATP sulfurylase domain and a modulator of APS kinase activity, highlighting its role in the fine-tuned regulation of its own metabolic pathways. nih.govnih.gov
Advanced Methodologies for Characterizing Aps and Its Interactions
High-Resolution Chromatographic and Mass Spectrometric Approaches for APS Quantification
Accurate quantification of APS is crucial for understanding its role in cellular processes. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has become the gold standard for this purpose, offering high sensitivity and selectivity. rsc.orgbioanalysis-zone.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols for APS Analysis
LC-MS/MS methods provide robust and reliable quantification of small molecules like APS from intricate biological samples. rsc.orgbioanalysis-zone.com A typical protocol involves the separation of the analyte of interest from the sample matrix using liquid chromatography, followed by detection and quantification by tandem mass spectrometry. usda.gov
A common approach for the analysis of polar, negatively charged molecules like APS is Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is well-suited for retaining and separating such compounds that are often poorly retained on traditional reversed-phase columns. The separation is typically achieved using a gradient of an organic solvent, such as acetonitrile, and an aqueous buffer on a HILIC column.
For mass spectrometric detection, electrospray ionization (ESI) in negative ion mode is often employed due to the sulfate (B86663) and phosphate (B84403) groups of APS. Quantification is performed using multiple reaction monitoring (MRM), which enhances specificity by monitoring a specific precursor-to-product ion transition. For APS, this would involve selecting the deprotonated molecule [M-H]⁻ as the precursor ion and monitoring a specific fragment ion generated through collision-induced dissociation (CID). Given the structural similarity to other adenylyl compounds, it is crucial to achieve chromatographic separation from potential interferences such as adenosine (B11128) monophosphate (AMP), adenosine diphosphate (B83284) (ADP), and adenosine triphosphate (ATP).
A representative, albeit for the structurally related 3'-phosphoadenosine-5'-phosphosulfate (PAPS), LC-MS/MS protocol that can be adapted for APS is summarized below:
| Parameter | Condition |
| Chromatography | |
| Column | HILIC |
| Mobile Phase A | Ammonium acetate (B1210297) buffer |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation of adenylyl compounds |
| Mass Spectrometry | |
| Ionization Mode | ESI Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | m/z corresponding to [APS-H]⁻ |
| Product Ion(s) | Specific fragment ions of APS |
| Sample Preparation | |
| Extraction | Protein precipitation with organic solvent (e.g., acetonitrile) |
| Cleanup | Centrifugation and/or solid-phase extraction (SPE) |
This table is a generalized representation and specific parameters would need to be optimized for APS quantification.
Application of Isotopic Labeling for Tracing APS Metabolic Flux
Isotopic labeling is a powerful technique for elucidating metabolic pathways and quantifying the flux of metabolites through these pathways. nih.govcreative-proteomics.comnih.gov In the context of APS, stable isotopes, such as ³⁴S or ¹³C and ¹⁵N, can be used to trace the sulfur or adenosine moiety, respectively.
Metabolic flux analysis (MFA) using isotopic tracers involves introducing a labeled substrate into a biological system and monitoring the incorporation of the isotope into downstream metabolites over time. frontiersin.orgresearchgate.net For instance, by providing cells with ³⁴SO₄²⁻, the rate of APS synthesis and its subsequent conversion to downstream products like sulfite (B76179), catalyzed by adenylylsulfate reductase, can be determined by measuring the isotopic enrichment in these molecules using mass spectrometry. nih.govfrontiersin.org
The general workflow for an isotopic labeling experiment to trace APS metabolic flux is as follows:
Introduction of a labeled precursor: A stable isotope-labeled substrate (e.g., ³⁴SO₄²⁻) is introduced into the cell culture medium or administered to an organism.
Sample collection over time: Samples are collected at various time points to capture the dynamic changes in isotopic enrichment.
Metabolite extraction: Metabolites, including APS and its downstream products, are extracted from the collected samples.
Mass spectrometric analysis: The isotopic distribution of the metabolites is determined using high-resolution mass spectrometry.
Flux calculation: The metabolic fluxes are calculated by fitting the experimental isotope labeling data to a metabolic model of the sulfur assimilation pathway.
This approach provides a quantitative understanding of the dynamics of sulfur metabolism and how it is regulated under different physiological or pathological conditions.
Spectroscopic and Biophysical Techniques for Probing APS-Protein Interactions
Understanding how APS interacts with its target enzymes is fundamental to elucidating its biological function. Spectroscopic and biophysical techniques provide invaluable insights into the structural and dynamic aspects of these interactions.
NMR Spectroscopy for Conformational Dynamics and Ligand Binding
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein-ligand interactions in solution at atomic resolution. acs.org While specific NMR studies on APS binding are not extensively documented, the principles applied to similar molecules like ATP are directly relevant. acs.org Chemical shift perturbation (CSP) mapping is a common NMR technique used to identify the binding site of a ligand on a protein. vanderwellab.org In a typical CSP experiment, the NMR spectrum of an ¹⁵N-labeled protein is recorded in the absence and presence of unlabeled APS. Changes in the chemical shifts of specific amino acid residues upon APS binding reveal the location of the binding pocket.
Furthermore, NMR can provide information on the conformational dynamics of both the protein and the bound APS. Techniques like relaxation dispersion NMR can probe conformational changes in the enzyme upon APS binding, which can be critical for catalysis. vanderwellab.org The observation of sulfur itself by NMR is challenging, however, the use of a surrogate nucleus like ⁷⁷Se has been explored to probe sulfur sites in proteins, offering a potential avenue for future studies on APS-metabolizing enzymes. nih.govudel.edu
X-ray Crystallography and Cryo-Electron Microscopy for Structural Elucidation of APS-Bound Enzymes
X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary methods for determining the three-dimensional structures of proteins and their complexes with ligands at high resolution. nih.govassaygenie.comnih.govsci-hub.sewordpress.compsu.edu These techniques have been instrumental in visualizing the binding of APS to enzymes such as adenylylsulfate reductase (APR).
The crystal structure of APR from the hyperthermophilic archaeon Archaeoglobus fulgidus has been solved, providing detailed insights into its active site and the binding of APS. nih.govnih.gov These studies have revealed the specific amino acid residues that interact with the adenosine and sulfate moieties of APS, as well as the conformation of the bound ligand.
| Enzyme | Organism | Resolution (Å) | PDB ID |
| Adenylylsulfate Reductase | Archaeoglobus fulgidus | 1.6 | 1JNR |
| Adenylylsulfate Reductase (with FAD-sulfite adduct) | Archaeoglobus fulgidus | 2.5 | 1JNP |
Data from the Protein Data Bank. nih.gov
Cryo-EM has emerged as a powerful complementary technique, particularly for large and flexible protein complexes that are difficult to crystallize. While specific cryo-EM structures of APS-bound enzymes are not yet widely available, the technology holds great promise for future investigations into the structural basis of APS metabolism.
Development of Reporter Assays and High-Throughput Screening for APS-Related Enzyme Activity
High-throughput screening (HTS) is a crucial technology in drug discovery and enzyme characterization, enabling the rapid screening of large compound libraries for modulators of enzyme activity. assaygenie.comnih.govnih.govassaygenie.com The development of robust and sensitive reporter assays is a prerequisite for successful HTS campaigns targeting APS-metabolizing enzymes.
Reporter assays for enzyme activity are typically based on the detection of a product or the depletion of a substrate. For APS-related enzymes, this could involve:
Direct detection of products: For example, in the case of APR, the production of sulfite could be monitored using a colorimetric or fluorescent probe.
Coupled enzyme assays: The product of the primary enzymatic reaction can be used as a substrate for a second enzyme that generates a detectable signal. For instance, the AMP produced by APR could be coupled to a kinase and luciferase system to generate a luminescent readout.
Label-based assays: A labeled APS analog (e.g., fluorescently labeled) could be used as a substrate, and the enzymatic reaction could be monitored by a change in the fluorescence properties of the label.
Synthetic Biology and Chemical Biology Approaches Utilizing Aps
Chemoenzymatic and De Novo Chemical Synthesis of APS and Its Analogs
The synthesis of adenosine (B11128) 5'-phosphosulfate (APS) and its analogs is crucial for studying the enzymes that utilize this key intermediate in sulfur metabolism. Both chemoenzymatic and de novo chemical strategies have been developed to access these molecules.
Chemoenzymatic synthesis often leverages the enzymes involved in the natural biosynthesis of 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the universal sulfate (B86663) donor in higher organisms. nih.govnih.gov In vitro synthesis of PAPS, and by extension its precursor APS, requires three key enzymes: ATP sulfurylase (ATPS), adenosine 5'-phosphosulfate kinase (APSK), and pyrophosphatase (PPA). nih.gov ATP sulfurylase catalyzes the reaction of ATP and sulfate to form APS and pyrophosphate. nih.gov This reaction is energetically unfavorable, but is driven forward by the subsequent, essentially irreversible hydrolysis of pyrophosphate by PPA. nih.gov The resulting APS can then be phosphorylated by APSK to form PAPS. nih.govnih.gov By manipulating these enzymatic steps, researchers can produce APS. For instance, by omitting APSK from the reaction mixture, APS can be accumulated.
De novo chemical synthesis provides an alternative route to APS and its analogs, offering the flexibility to introduce modifications that are not possible through enzymatic means. nih.govwikipedia.org These methods often involve complex multi-step procedures. A general approach to nucleoside analog synthesis involves the construction of the molecule from simple, achiral starting materials. nih.gov For example, a process using proline catalysis can be employed to create functionalized nucleoside analogs. nih.gov While specific details for the complete de novo chemical synthesis of APS are not extensively detailed in the provided results, the synthesis of related nucleoside analogs highlights the potential of these methods for creating a diverse range of molecular structures. nih.gov The synthesis of adenylyl sulfate and its 3'-phosphate derivative has been a subject of chemical research, indicating the feasibility of such chemical approaches. nih.gov
Design and Application of Non-Hydrolyzable APS Analogs as Mechanistic Probes
The inherent chemical lability of the phospho-sulfate anhydride (B1165640) bond in APS and its susceptibility to enzymatic degradation pose challenges for its use in biochemical and structural studies. nih.gov To overcome these limitations, researchers have designed and synthesized non-hydrolyzable analogs of APS. These stable mimics serve as valuable tools to investigate the mechanisms of APS- and PAPS-utilizing enzymes. nih.govresearchgate.net
A prominent example is the β-methylene analog of APS (AMP-PCP), where the oxygen atom linking the phosphate (B84403) and sulfate groups is replaced by a methylene (B1212753) (CH2) group. This substitution renders the molecule resistant to hydrolysis. nih.gov The synthesis of this analog has been described, and it has been utilized to create the corresponding non-hydrolyzable PAPS analog, β-methylene-PAPS. nih.gov
These non-hydrolyzable analogs have proven instrumental in several applications:
Enzyme Inhibition Studies: They can act as competitive inhibitors of enzymes that bind APS or PAPS, allowing for the determination of binding affinities and the elucidation of active site architecture. nih.govnih.gov For instance, β-methylene-PAPS has been used as an inhibitor of APS kinase and the PAPS translocase. nih.gov
Affinity Ligands: Their stability makes them ideal ligands for affinity chromatography to purify APS- and PAPS-binding proteins. nih.gov β-methylene-PAPS has been successfully used as an affinity ligand for the purification of APS kinase. nih.gov
Structural Biology: By forming stable complexes with enzymes, these analogs facilitate crystallization and subsequent X-ray crystallographic studies, providing snapshots of the enzyme-substrate interactions. jenabioscience.com
The development of such probes has significantly advanced the understanding of the structure and function of sulfotransferases and other enzymes involved in sulfate metabolism. nih.govplos.org
Development of Fluorogenic, Chromogenic, and Photoreactive APS Derivatives for Enzyme Assays and Interaction Studies
To facilitate high-throughput screening and detailed kinetic analysis of enzymes that utilize APS, a variety of reporter-linked derivatives have been developed. These probes are designed to produce a measurable signal, such as fluorescence or a color change, upon enzymatic activity. nih.govbpsbioscience.com
Fluorogenic and Chromogenic Probes are typically designed as substrates for sulfatases, the enzymes that hydrolyze sulfate esters. nih.gov While not directly derivatives of APS, the principles behind their design are relevant to developing probes for APS-utilizing enzymes. These probes often consist of a sulfated reporter molecule that is either non-fluorescent (fluorogenic) or colorless (chromogenic). nih.govnih.gov Upon enzymatic removal of the sulfate group, the reporter is released, leading to a detectable increase in fluorescence or color. nih.gov Common reporter groups include 4-methylumbelliferyl and p-nitrophenyl. nih.gov A more versatile strategy involves a sulfated self-immolating caging compound, where hydrolysis of the sulfate ester triggers the release of a reporter group, broadening the range of detectable signals. nih.gov
For sulfotransferases, which synthesize sulfated products from APS (via PAPS), assays can be designed to detect the formation of the reaction product, PAP (3'-phosphoadenosine-5'-phosphate). ukri.org Europium(III)-based probes have been developed that exhibit enhanced luminescence upon binding to PAP, providing a real-time readout of sulfotransferase activity. ukri.org
Photoreactive APS Derivatives can be used to map the binding sites of APS on enzymes. These analogs are designed with a photo-activatable cross-linking group. Upon binding to the enzyme and exposure to UV light, the probe forms a covalent bond with nearby amino acid residues in the active site. Subsequent proteolysis and mass spectrometry analysis can then identify the labeled residues, providing valuable information about the three-dimensional structure of the binding pocket.
Engineering of Metabolic Pathways for Enhanced APS Production or Manipulation in Research Models
Metabolic engineering techniques have been employed to manipulate the intracellular concentration of APS and its downstream product, PAPS, for various research and biotechnological purposes. nih.govnih.govmdpi.com These strategies often involve the overexpression or modification of the enzymes involved in the sulfate activation pathway.
One approach focuses on optimizing the expression levels of the enzymes required for PAPS biosynthesis: ATP sulfurylase (ATPS), APS kinase (APSK), and pyrophosphatase (PPA). nih.gov A synthetic biology tool called ePathBrick has been used to assemble the genes for these enzymes into a single vector, allowing for the fine-tuning of their expression ratios to maximize PAPS production. nih.gov This engineered system has been successfully used for the chemoenzymatic synthesis of heparan sulfate, a sulfated polysaccharide. nih.gov
Evolutionary and Comparative Biochemistry of Aps Metabolism
Phylogenetic Analysis and Divergence of APS-Related Enzyme Families
The enzymes responsible for the synthesis and subsequent metabolism of APS belong to ancient and diverse families, whose evolutionary relationships have been shaped by vertical descent, gene duplication, and horizontal gene transfer.
ATP Sulfurylase (ATPS): This enzyme catalyzes the first committed step in sulfate (B86663) assimilation, the activation of sulfate to form APS. nih.gov Phylogenetic analyses of ATP sulfurylase (ATPS), also known as sulfate adenylyltransferase, reveal a complex evolutionary history. nih.govcreative-enzymes.com The high diversity of ATPS isoforms found in various organisms, including photosynthetic life, is thought to reflect both long, independent evolutionary trajectories and adaptations to specific environmental habitats with varying sulfate availability. nih.gov The phylogenetic tree of ATPS is complicated, with eukaryotic sequences surprisingly found at its base, a feature that some researchers suggest could be the result of extensive lateral gene transfer events. nih.gov
ATPS is part of a large superfamily of nucleotidyltransferases that share structural similarities, particularly a dinucleotide-binding domain. ebi.ac.uk In many organisms, including fungi, certain algae, and metazoa, the ATPS domain is fused with an APS kinase domain to form a bifunctional protein called PAPS synthase, which catalyzes the formation of 3'-phosphoadenosine-5'-phosphosulfate (PAPS). creative-enzymes.comebi.ac.uk The domain arrangement can vary; for instance, the kinase domain can be at the N-terminus or the C-terminus of the sulfurylase domain. ebi.ac.uk The bifunctional enzyme from the thermophile Aquifex aeolicus is considered a potential ancestral homolog of the fungal ATP sulfurylase, in which the C-terminal domain, while homologous to APS kinase, is inactive and serves a regulatory role. researchgate.net
APS Reductase (APR) and Sulfite (B76179) Reductases (SiR): Following its synthesis, APS is reduced in assimilatory pathways. APS reductase (APR) catalyzes the reduction of APS to sulfite. nih.gov Subsequently, sulfite reductase (SiR) reduces sulfite to sulfide (B99878). nih.gov Phylogenetic studies of sulfite reductases show that these key enzymes diverged from a common ancestor into at least four biochemically distinct clusters (aSir, alSir, dsr, and asrC) that fulfill different roles in either assimilatory or dissimilatory sulfur metabolism. researchgate.net This functional diversification appears to be an ancient event that may have even preceded the divergence of bacteria and archaea. researchgate.net
| Enzyme Family | Key Function | Phylogenetic Characteristics | Organismal Distribution |
| ATP Sulfurylase (ATPS) | Sulfate activation (ATP + SO₄²⁻ → APS + PPi) nih.gov | High isoform diversity; complex phylogeny suggestive of HGT; part of the nucleotidyltransferase superfamily. nih.govebi.ac.uk | Ubiquitous; found in bacteria, archaea, and eukaryotes. creative-enzymes.com |
| APS Kinase (APSK) | Phosphorylation of APS (APS + ATP → PAPS + ADP) ebi.ac.uk | Often fused with ATPS in a bifunctional enzyme (PAPS Synthase); can be N- or C-terminal to the ATPS domain. ebi.ac.ukresearchgate.net | Widespread, particularly in organisms performing assimilatory sulfate reduction. |
| APS Reductase (APR) | Reduction of APS to sulfite nih.gov | Part of the assimilatory sulfate reduction pathway. | Found in plants, fungi, and various microorganisms. nih.gov |
| Sulfite Reductase (SiR/DSR) | Reduction of sulfite to sulfide nih.gov | Diverged into distinct assimilatory (aSir, alSir) and dissimilatory (dsr) clusters from a common ancestor. researchgate.net | Widespread in bacteria and archaea. researchgate.net |
| Qmo Complex | Electron transfer to APS/sulfite reduction machinery | Essential for linking electron transport chain to sulfate reduction in many dissimilatory pathways. nih.gov | Found in many sulfate/sulfite-reducing microorganisms. nih.gov |
Adaptation and Diversification of Sulfur Activation and Reduction Pathways Across Organisms
The pathways for activating and reducing sulfur are remarkably diverse, reflecting a wide range of adaptations to different metabolic strategies and ecological niches. The two primary modes of sulfur metabolism are assimilatory and dissimilatory sulfate reduction.
Assimilatory Sulfate Reduction: In this pathway, sulfate is reduced for the purpose of synthesizing essential sulfur-containing organic molecules like cysteine and methionine. researchgate.net In plants and many microorganisms, sulfate is activated to APS, which is then reduced to sulfite by APS reductase (APR). nih.gov Sulfite is subsequently reduced to sulfide by sulfite reductase (SiR), and the sulfide is incorporated into O-acetylserine to form cysteine. researchgate.netnih.gov Cysteine then serves as the primary sulfur donor for the synthesis of other essential compounds. nih.govnih.gov The evolution of this pathway in plants involved significant alterations and innovations to support the production of a vast array of sulfur-containing metabolites that play roles in growth, defense, and redox regulation. nih.gov
Dissimilatory Sulfate Reduction (DSR): This pathway is a form of anaerobic respiration where sulfate is used as a terminal electron acceptor for energy conservation. It is a key process in the global sulfur and carbon cycles, particularly in anoxic marine sediments. nih.govnih.gov Comparative genomics and phylogenetic analyses suggest that the DSR pathway is ancient, with its core components likely originating in archaea for the purpose of sulfite reduction. nih.gov The ability to use sulfate as an electron acceptor appears to be a later evolutionary invention, enabled by the acquisition of membrane-bound complexes like the QmoABC complex, which couples electron transport to the reduction machinery. nih.gov The diversity of microorganisms capable of DSR is vast and has expanded from 7 to over 20 phyla through recent metagenomic discoveries. nih.gov
Furthermore, the DSR pathway has been adapted for sulfur oxidation in some microorganisms. This reverse process, where reduced sulfur compounds are oxidized, appears to have evolved independently at least twice, with extant descendants found in groups like the Chlorobi and Proteobacteria. nih.gov These adaptations highlight the metabolic plasticity of the core enzymatic machinery.
| Pathway Type | Primary Function | Key Enzymes/Complexes | Evolutionary Features & Adaptations | Representative Organisms |
| Assimilatory Sulfate Reduction | Incorporation of sulfur into organic molecules (e.g., cysteine, methionine). researchgate.net | ATPS, APS Reductase (APR), Sulfite Reductase (SiR). nih.gov | Pathway regulation is tightly coupled to the demand for reduced sulfur and environmental cues. researchgate.net | Plants, fungi, many bacteria and archaea. nih.govnih.gov |
| Dissimilatory Sulfate Reduction (DSR) | Use of sulfate as a terminal electron acceptor for energy production (anaerobic respiration). nih.gov | ATPS, APS Reductase (AprAB), Dissimilatory Sulfite Reductase (DsrAB), Qmo complex. nih.gov | Ancient pathway, likely originating as sulfite reduction in archaea; later adapted for sulfate reduction via acquisition of Qmo. nih.gov | Sulfate-reducing microorganisms (SRM) like Desulfovibrio, Archaeoglobus. nih.govnih.gov |
| Oxidative DSR Pathway | Oxidation of reduced sulfur compounds for energy. nih.gov | Reverse-acting Dsr and Apr systems. | Evolved independently at least twice from the reductive pathway. nih.gov | Sulfur-oxidizing microorganisms (SOM) like some Chlorobi and Proteobacteria. nih.gov |
| Mammalian Transsulfuration | Interconversion of methionine and cysteine; redox balance. nih.gov | Cystathionine β-synthase, Cystathionine γ-lyase. | Central pathway for sulfur amino acid metabolism, distinct from plant/microbial fixation pathways. nih.govnih.gov | Mammals. |
Insights into Horizontal Gene Transfer and Evolutionary Innovations in APS Metabolism
Horizontal gene transfer (HGT), the movement of genetic material between different organisms, has been a powerful force in the evolution of metabolic pathways, and APS metabolism is no exception. bioengineer.orgnih.govyoutube.com HGT allows for rapid evolutionary innovation by enabling organisms to acquire new genes or entire metabolic modules, a process central to microbial adaptation. bioengineer.orgnumberanalytics.com
The complex and sometimes incongruent phylogenetic trees of key sulfur metabolism enzymes, particularly ATP sulfurylase, strongly suggest that HGT has played a significant role in their distribution across different lineages. nih.gov This genetic exchange can obscure vertical evolutionary history, making it challenging to trace the precise origin of these enzymes.
Clearer examples of HGT's impact are seen in the evolution of dissimilatory sulfate reduction. The capacity for sulfate reduction in archaea like Archaeoglobus is thought to have arisen from at least two independent interdomain HGT events, where genes were acquired from bacteria. nih.gov This includes the replacement of ancestral archaeal dsrAB genes with a bacterial version and the acquisition of the qmoABC complex, which was essential for adapting the pathway for sulfate reduction. nih.gov Similarly, the evolution of sulfur oxidation in the Chlorobi lineage likely involved the acquisition of the sat-aprAB-qmoABC cascade from sulfate-reducing microorganisms via HGT. nih.gov
These gene transfers represent major evolutionary innovations, providing the recipients with new metabolic capabilities to exploit different energy sources and colonize new ecological niches. numberanalytics.comelifesciences.org The modular nature of metabolic pathways, where a set of functionally linked genes can be transferred together, facilitates this process. There is even evidence for the HGT of an entire multi-gene pathway for sphingolipid biosynthesis between a eukaryotic alga and its virus, underscoring the potential for large-scale metabolic innovations through genetic exchange. nih.gov The evolution of APS metabolism is therefore a dynamic story written not only by gradual mutation and divergence but also by the transformative acquisition of genetic material from distant relatives. nih.govnih.gov
Emerging Research Frontiers and Unresolved Questions in Aps Biochemistry
Identification and Characterization of Novel APS-Utilizing Enzymes and Pathways
The discovery of new enzymes that utilize APS and the pathways in which they function is fundamental to understanding the breadth of sulfur metabolism. In plants and many bacteria, APS is a key branchpoint metabolite. nih.gov The enzyme APS reductase (APR), for instance, catalyzes the reduction of APS to sulfite (B76179), a crucial step in the reductive sulfate (B86663) assimilation pathway leading to the synthesis of cysteine. nih.govnih.gov In contrast, APS kinase phosphorylates APS to PAPS, which is required for the synthesis of sulfated compounds. nih.gov
Recent research has focused on identifying and characterizing these enzymes in various organisms to understand their specific roles. For example, genetic and biochemical studies in Mycobacterium tuberculosis have defined its CysH enzyme as an APS reductase, clarifying that its sulfate assimilation pathway proceeds through APS. nih.gov This finding is significant as it suggests that PAPS in this organism is likely produced solely for the use of sulfotransferases, which synthesize putative virulence factors. nih.gov Similarly, research in the plant Arabidopsis thaliana has provided molecular evidence for a novel APS reductase, distinguishing its mechanism from the PAPS reductase-based systems found in some microorganisms. nih.gov
The identification of these novel enzymes is often facilitated by integrated computational and experimental strategies. researchgate.net Bioinformatic approaches, including the analysis of sequence and function space in protein families and the study of genome neighborhoods, help to identify candidate genes. researchgate.net These predictions are then validated through experimental platforms, such as the expression of recombinant proteins and the screening of their activity in vitro. This combined approach has proven powerful in discovering not only new enzyme functions but also entire metabolic pathways. researchgate.netnih.gov
| Enzyme | Organism | Function | Research Findings |
| APS reductase (APR) | Arabidopsis thaliana | Reduces APS to sulfite for cysteine biosynthesis. | Possesses a C-terminal domain homologous to the thioredoxin superfamily; its activity is dependent on dithiothreitol (B142953) and it shows a preference for APS over PAPS as a substrate. nih.gov |
| APS reductase (CysH) | Mycobacterium tuberculosis | First committed step in the reductive pathway from APS toward cysteine and methionine. | Deletion of the CysH gene resulted in a cysteine and methionine auxotroph, confirming APS as a metabolic branch point. nih.gov |
| APS kinase (APK) | Arabidopsis thaliana | Phosphorylates APS to PAPS for the synthesis of sulfated secondary metabolites. | Four isoforms exist (APK1-4); disruption of APK1 and APK2 significantly reduces levels of glucosinolates and sulfated 12-hydroxyjasmonate. researchgate.net |
Interplay Between APS Metabolism and Broader Cellular Regulatory Networks
The architecture of transcriptional regulatory networks provides a framework for understanding how metabolic signals are integrated to control cellular processes. nih.govnih.gov Changes in the levels of metabolites like APS or its downstream products can trigger responses in transcription factors, which in turn alter the expression of genes involved in metabolism and other cellular functions. alliedacademies.org For example, the reduction in glucosinolates in apk1 apk2 mutant plants led to increased transcript levels for genes involved in glucosinolate biosynthesis, demonstrating a feedback regulatory loop at the transcriptional level. researchgate.net The study of this interplay is a burgeoning field, aiming to map the connections between specific metabolic states and global changes in gene expression. nih.govhariri-biolab.com
Development of Targeted Molecular Tools and Inhibitors for APS-Metabolizing Enzymes for Basic Research
To dissect the complex roles of APS and its associated enzymes, researchers require precise tools to perturb and monitor the system. The development of targeted molecular probes and specific inhibitors is a key frontier in this area. acs.orgnih.gov
Fluorescent molecular probes are powerful tools for visualizing biological processes at the molecular level in real-time. nih.govnih.govyoutube.com While specific probes for directly imaging APS in living cells are still a nascent area of research, the principles for their design are well-established. Such probes could be engineered to report on the local concentration and dynamics of APS, providing invaluable insights into its subcellular distribution and flux through different pathways. The development of these tools is propelled by advances in organic chemistry and super-resolution imaging techniques. nih.govacs.org
In parallel, the creation of potent and selective inhibitors for APS-metabolizing enzymes is crucial for functional studies. promega.com These inhibitors allow researchers to acutely block a specific enzymatic step and observe the downstream consequences, helping to elucidate the enzyme's role in a metabolic or signaling pathway. nih.gov
Several strategies are employed for inhibitor development:
Activity-Based Protein Profiling (ABPP): This chemoproteomic platform uses active site-directed probes to assess the functional state of enzymes in complex biological systems. Competitive ABPP, in particular, has emerged as a powerful method for discovering selective small-molecule inhibitors for metabolic enzymes, regardless of prior knowledge about their function. nih.gov
Molecular Imprinting: This technique involves creating polymer-based artificial receptors (molecularly imprinted polymers or MIPs) that are designed to specifically bind a target molecule. This strategy has been used to develop highly specific and potent enzyme inhibitors with potential as research tools. nih.gov
Rational Drug Design: Based on the crystal structure of an enzyme's active site, inhibitors can be computationally designed and synthesized. The expression of recombinant M. tuberculosis APS kinase, for example, provides a platform for the discovery of inhibitors that could block the biosynthesis of sulfolipids, which is important for basic research into mycobacterial pathogenesis. nih.gov
| Tool/Strategy | Description | Application in APS Research |
| Fluorescent Molecular Probes | Small molecules designed to change their fluorescent properties upon interacting with a specific target, allowing for real-time imaging in cells. nih.gov | Development of probes to visualize subcellular APS concentrations and dynamics would provide insights into metabolic flux and regulation. nih.govacs.org |
| Activity-Based Protein Profiling (ABPP) | A chemoproteomic approach using probes that covalently bind to the active sites of enzymes to profile their functional state. nih.gov | Can be used to identify selective inhibitors for APS reductase or APS kinase to study their specific roles in cellular networks. |
| Molecularly Imprinted Enzyme Inhibitors (MIEIs) | Synthetic polymers with custom-shaped cavities that specifically recognize and inhibit a target enzyme. nih.gov | Could be designed to provide highly specific and potent inhibitors for individual enzymes in the APS metabolic pathway for functional studies. |
Advanced In Vitro and In Vivo Model Systems for Dissecting APS Dynamics (Excluding Clinical Applications)
Understanding the dynamics of APS metabolism within the complex environment of a cell or a whole organism requires sophisticated model systems. facellitate.com These models, both in vitro (in a controlled environment outside a living organism) and in vivo (within a living organism), are essential for dissecting the function of APS-related enzymes and pathways. facellitate.comnih.gov
In vitro systems offer a way to study biochemical processes in a controlled and isolated setting. facellitate.com A significant advance in this area is the development of in vitro sulfation systems using liver S9 fractions. nih.gov These systems replace the need for the expensive and unstable co-factor PAPS by instead supplying ATP and sodium sulfate, allowing the endogenous ATP sulfurylase and APS kinase in the liver fraction to synthesize PAPS in situ. nih.gov This approach, which inherently involves the synthesis and consumption of APS, provides a cost-effective platform for studying the metabolism of various compounds and for generating sulfated metabolites for research purposes. nih.gov Furthermore, advanced in vitro models like human induced pluripotent stem cell-derived cardiomyocytes (iCMs) offer a powerful platform for investigating cardiac biology and metabolism in a human-relevant context. mdpi.com
In vivo models are indispensable for understanding the physiological role of APS metabolism in the context of a whole organism. Genetically modified organisms, particularly knockout models, have been instrumental. For instance, the analysis of T-DNA insertion knockout lines for the four APS kinase isoforms in Arabidopsis thaliana revealed the specific and crucial roles of the APK1 and APK2 isoforms in producing sulfated secondary metabolites and maintaining normal growth. researchgate.net Similarly, the creation of a CysH deletion mutant in Mycobacterium smegmatis was key to confirming the role of APS reductase and establishing APS as a metabolic branch point in mycobacteria. nih.gov These genetic models allow researchers to observe the systemic effects of perturbing a single node in the APS metabolic network, revealing its connections to growth, development, and the synthesis of other important compounds.
| Model System | Type | Organism/Source | Application in APS Research |
| Liver S9 Fraction with ATP/Sulfate | In vitro | Human, Equine, Canine | Enables the study of phase II sulfation metabolism by generating the APS precursor and the final PAPS cofactor in situ, providing a cost-effective alternative to adding exogenous PAPS. nih.gov |
| T-DNA Insertion Lines | In vivo | Arabidopsis thaliana | Used to create single and double knockouts of APS kinase (APK) isoforms, revealing the specific functions of APK1 and APK2 in glucosinolate synthesis and plant growth. researchgate.net |
| Gene Deletion Mutants | In vivo | Mycobacterium smegmatis | Deletion of the CysH gene (APS reductase) created a cysteine/methionine auxotroph, demonstrating the essential role of the APS reduction pathway. nih.gov |
| iPSC-Derived Cardiomyocytes | In vitro | Human | Provide a physiologically relevant human cell model to study the role of metabolic pathways, including those involving sulfate activation, in a specific cell type. mdpi.com |
Q & A
Basic: What are the recommended methods for synthesizing 5'-Adenylyl Sulfate Sodium Salt in laboratory settings?
Answer:
Synthesis typically involves titration-based neutralization of sulfuric acid derivatives with sodium hydroxide under controlled conditions. For example:
- Use stoichiometric titration to combine a sulfate donor (e.g., adenosine 5'-phosphosulfate) with sodium hydroxide, ensuring pH stability (6–9) during reaction .
- Purify the product via recrystallization in aqueous solutions, maintaining saturation by adding excess precursor salts (e.g., anhydrous sodium sulfate) and cooling to 21 ± 1°C to precipitate impurities .
- Validate purity using IR spectroscopy to confirm characteristic sulfate (S=O) and adenosine (C-N) absorption bands .
Basic: How do solubility properties of this compound influence experimental design?
Answer:
The compound is highly soluble in water (>130 g/L at 20°C), making it suitable for aqueous-phase reactions. Key considerations:
- Prepare saturated solutions by dissolving 350–750 g/L of precursor salts (depending on hydration state) at 25–30°C, followed by cooling to 21°C to stabilize solubility .
- Avoid organic solvents for dissolution, as sodium salts of sulfates may precipitate in low-polarity media. Monitor solubility via specific gravity measurements (target range: 1.151–1.174 for sodium sulfate analogs) .
Advanced: What methodologies are recommended for analyzing the stability of this compound under varying pH and temperature?
Answer:
- pH Stability : Conduct accelerated degradation studies across pH 4–10. Use buffered solutions (e.g., phosphate or citrate buffers) and quantify sulfate release via ion chromatography .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds. Sodium sulfate analogs show stability up to 204–207°C, but adenylyl derivatives may degrade at lower temperatures due to adenosine moiety sensitivity .
- Storage : Store lyophilized samples at 2–30°C in airtight containers to prevent hygroscopic degradation .
Advanced: How can researchers confirm the identity and purity of this compound?
Answer:
- IR Spectroscopy : Identify sulfate (asymmetric S-O stretch at ~1250 cm⁻¹) and adenosine (C-N stretches at 1650–1600 cm⁻¹) .
- HPLC-MS : Use reverse-phase chromatography with a C18 column and mobile phase (e.g., ammonium acetate/acetonitrile) coupled with mass spectrometry to detect molecular ions (m/z ~427 for the sodium adduct) .
- Qualitative Tests : Confirm sulfate ions via barium chloride precipitation (white precipitate in acidic conditions) .
Advanced: How to design enzyme kinetic studies involving this compound in sulfur assimilation pathways?
Answer:
- Substrate Preparation : Prepare 1–10 mM solutions in Tris-HCl buffer (pH 7.5) to mimic physiological conditions .
- Enzyme Assays : Use 5’-Adenylyl Sulfate Reductase (APR) as the target enzyme. Monitor NADPH oxidation at 340 nm to quantify reductase activity .
- Inhibition Studies : Introduce competitive inhibitors (e.g., adenosine 5'-phosphosulfate analogs) and calculate Ki values using Lineweaver-Burk plots .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Hazard Mitigation : Wear PPE (gloves, goggles) due to acute toxicity (oral LD50 >2000 mg/kg in rodents) and potential respiratory irritation .
- Waste Disposal : Neutralize aqueous waste with calcium hydroxide to precipitate sulfates, complying with aquatic toxicity protocols (WGK 2 classification) .
Advanced: How to resolve contradictions in data from IR spectroscopy vs. turbidometry for solubility analysis?
Answer:
- Cross-Validation : Use IR to confirm chemical integrity post-solubilization, while turbidometry (e.g., light scattering at 600 nm) quantifies undissolved particles .
- Temperature Control : Ensure measurements are taken at 21 ± 1°C, as solubility varies significantly with temperature (±22% deviation at 71.6°F) .
Advanced: What strategies optimize reaction conditions for sulfate transfer using this compound?
Answer:
- pH Optimization : Maintain pH 7–8 using Tris or HEPES buffers to balance enzyme activity and sulfate donor stability .
- Ionic Strength : Adjust sodium ion concentration (0.1–0.5 M) to minimize charge shielding effects on enzyme-substrate interactions .
- Kinetic Monitoring : Use stopped-flow spectrophotometry to capture rapid intermediate formation (e.g., thioester intermediates in APS kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
